NH-bis(PEG4-Boc)
Overview
Description
NH-bis(PEG4-Boc) is a polyethylene glycol derivative containing an amino group with two tert-butoxycarbonyl (Boc) protected amines. This compound is widely used in the field of drug delivery and bioconjugation due to its unique chemical properties. The amino group in NH-bis(PEG4-Boc) is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyls, making it a versatile reagent in various chemical reactions .
Mechanism of Action
Target of Action
NH-bis(PEG4-Boc) is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
NH-bis(PEG4-Boc) contains an amino group with two Boc protected amines . The amino group is reactive with carboxylic acids, activated NHS ester, and carbonyls . The Boc protected amines can be deprotected under acidic conditions . This allows the compound to form stable amide bonds , which are crucial for the formation of PROTAC molecules .
Biochemical Pathways
The primary biochemical pathway involved in the action of NH-bis(PEG4-Boc) is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, NH-bis(PEG4-Boc) enables the selective degradation of specific proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good water solubility This could potentially enhance its bioavailability
Result of Action
The result of the action of NH-bis(PEG4-Boc) is the selective degradation of specific proteins . By forming PROTAC molecules, it enables the tagging of these proteins for degradation by the ubiquitin-proteasome system . This can have various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of NH-bis(PEG4-Boc) can be influenced by various environmental factors. For instance, the deprotection of the Boc protected amines occurs under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action. Additionally, the compound is recommended to be stored at -20°C , suggesting that temperature could also affect its stability and efficacy
Biochemical Analysis
Biochemical Properties
NH-bis(PEG4-Boc) plays a significant role in biochemical reactions. The amino group in NH-bis(PEG4-Boc) is reactive with carboxylic acids, activated NHS ester, and carbonyls . The protected amines can be deprotected under acidic conditions . This property allows NH-bis(PEG4-Boc) to interact with various enzymes, proteins, and other biomolecules, forming stable amide bonds .
Cellular Effects
NH-bis(PEG4-Boc) has profound effects on various types of cells and cellular processes. It is often used as a drug carrier in biomedical research . The hydrophilic PEG chains in NH-bis(PEG4-Boc) can effectively protect drug molecules from degradation in the biological environment, thereby prolonging the circulation time of drugs in the body .
Molecular Mechanism
NH-bis(PEG4-Boc) exerts its effects at the molecular level through several mechanisms. One of the key mechanisms is through the formation of stable amide bonds with biomolecules . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NH-bis(PEG4-Boc) can change over time. It is important to avoid frequent freeze-thaw cycles and to keep it dry and protected from light
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NH-bis(PEG4-Boc) typically involves the reaction of polyethylene glycol with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group. The resulting product is purified using column chromatography to obtain NH-bis(PEG4-Boc) with high purity .
Industrial Production Methods: In an industrial setting, the production of NH-bis(PEG4-Boc) follows a similar synthetic route but on a larger scale. The reaction is optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: NH-bis(PEG4-Boc) undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyls to form amide bonds.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to expose the free amines
Common Reagents and Conditions:
Substitution Reactions: Common reagents include carboxylic acids, N-hydroxysuccinimide esters, and carbonyl compounds. The reactions are typically carried out in the presence of a base such as triethylamine.
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting groups
Major Products Formed:
Substitution Reactions: The major products are amide derivatives of NH-bis(PEG4-Boc).
Deprotection Reactions: The major product is the free amine derivative of NH-bis(PEG4-Boc)
Scientific Research Applications
NH-bis(PEG4-Boc) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various compounds, including peptides and small molecules.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of polymers and other materials with specific functional properties .
Comparison with Similar Compounds
NH-bis(PEG4-Propargyl): A bifunctional polyethylene glycol compound containing two terminal alkynes.
NH-bis(PEG4-C2-NH-Boc): A polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs)
Uniqueness of NH-bis(PEG4-Boc): NH-bis(PEG4-Boc) is unique due to its dual Boc-protected amines, which provide stability during synthesis and allow for selective deprotection under acidic conditions. This makes it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61N3O12/c1-29(2,3)44-27(34)32-9-13-38-17-21-42-25-23-40-19-15-36-11-7-31-8-12-37-16-20-41-24-26-43-22-18-39-14-10-33-28(35)45-30(4,5)6/h31H,7-26H2,1-6H3,(H,32,34)(H,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRXRYVNQACVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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